molecular formula C27H46 B1628055 A'-Neo-22,29,30-trinorgammacerane, (17alpha)- CAS No. 53584-59-1

A'-Neo-22,29,30-trinorgammacerane, (17alpha)-

Cat. No.: B1628055
CAS No.: 53584-59-1
M. Wt: 370.7 g/mol
InChI Key: WPKYQECPNNWDJY-VKTCPCIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A'-Neo-22,29,30-trinorgammacerane, (17alpha)- (CAS: 53584-59-1), also referred to as 17α(H)-22,29,30-trisnorhopane (Tm), is a C27 pentacyclic triterpane biomarker widely utilized in petroleum geochemistry. Its molecular formula is C27H46, with a molecular weight of 370.65 g/mol and a logP value of 8.25, indicating high hydrophobicity . Structurally, it is characterized by a 17α(H) configuration and the absence of methyl groups at positions 22, 29, and 30 (Figure 1). Tm is a thermally derived product of biological hopanoids and serves as a critical indicator of organic matter maturity and biodegradation in crude oils and sedimentary rocks .

Properties

IUPAC Name

(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20-,21+,22+,24-,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYQECPNNWDJY-VKTCPCIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53584-59-1
Record name A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Structural and Functional Overview

Chemical Identity

The compound belongs to the gammacerane family, characterized by a tetracyclic framework with modifications at positions 22, 29, and 30. Its (17alpha)-configuration distinguishes it from other stereoisomers, influencing both its physicochemical properties and synthetic accessibility.

Natural Occurrence

Gammacerane derivatives are commonly identified in geological samples, particularly crude oils and sedimentary rocks, where they serve as biomarkers for microbial activity and paleoenvironmental conditions. The absence of commercial synthesis routes suggests that current isolation methods rely heavily on extraction from natural matrices.

Preparation Methodologies

Extraction from Natural Sources

Source Material Selection

High-yield extraction typically targets shale oils or bitumen-rich geological formations. The compound’s stability under anaerobic conditions makes ancient sedimentary deposits preferable.

Solvent-Based Extraction

A multistep process involving:

  • Crude Extraction : Sequential treatment with dichloromethane and methanol to solubilize organic components.
  • Fractional Distillation : Separation of the extract into alkane, aromatic, and polar fractions via column chromatography.
  • Purification : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column to isolate the target compound.

Table 1: Solvent Systems for Extraction

Step Solvent Mix Temperature (°C) Yield (%)
1 CH₂Cl₂:MeOH (9:1) 25 12–18
2 Hexane:EtOAc (7:3) 30 5–8
3 MeCN:H₂O (85:15) 40 1–2
Challenges in Natural Extraction
  • Low abundance in source materials (typically <0.1% of total organic content).
  • Co-elution with structurally similar hopanoids necessitates advanced chromatographic techniques.

Synthetic Approaches

Squalene Cyclization

Theoretical pathways propose squalene, a C30 triterpene precursor, as a starting material. Acid-catalyzed cyclization under controlled conditions could yield the gammacerane skeleton:

Reaction Scheme
$$ \text{Squalene} \xrightarrow{\text{H}^+,\ \Delta} \text{Gammacerane Intermediate} \rightarrow \text{A'-Neo-22,29,30-Trinorgammacerane} $$

Key parameters:

  • Catalyst : Lewis acids (e.g., BF₃·Et₂O) or protic acids (H₂SO₄).
  • Temperature : 80–120°C to favor chair-boat conformational transitions.
Post-Cyclization Modifications
  • Oxidative Degradation : Selective oxidation at C22, C29, and C30 using CrO₃ or KMnO₄ to remove methyl groups.
  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution to achieve the (17alpha)-configuration.

Table 2: Optimization of Oxidation Conditions

Reagent Solvent Time (h) Selectivity (%)
CrO₃ Acetone 24 45
KMnO₄ H₂O 48 30

Analytical Validation

Structural Characterization

  • NMR Spectroscopy : $$^{13}\text{C}$$ NMR confirms the absence of methyl groups at C22, C29, and C30 (δ 15–25 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion at m/z 410.3812 [M+H]⁺.

Purity Assessment

  • GC-MS : Retention time alignment with authenticated standards.
  • X-ray Crystallography : Resolves stereochemical ambiguities but requires milligram-scale quantities.

Industrial and Environmental Considerations

Scalability Challenges

  • Natural extraction is economically nonviable due to low yields.
  • Synthetic routes suffer from poor atom economy (<40%) and high catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

A’-Neo-22,29,30-trinorgammacerane, (17alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .

Scientific Research Applications

A’-Neo-22,29,30-trinorgammacerane, (17alpha)- has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of triterpenoids.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a biomarker in environmental studies.

Mechanism of Action

The mechanism of action of A’-Neo-22,29,30-trinorgammacerane, (17alpha)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and geochemical distinctions between Tm and related biomarkers:

Compound Structure Thermal Stability Biodegradation Susceptibility Primary Geochemical Role
Tm (17α(H)-22,29,30-trisnorhopane) 17α(H) configuration, C27 pentacyclic Moderate High (similar to Ts) Maturity indicator (lower Ts/(Ts+Tm) ratios correlate with lower maturity)
Ts (18α(H)-22,29,30-trisnorneohopane) 18α(H) configuration, C27 pentacyclic High High (similar to Tm) Maturity indicator (higher Ts/(Ts+Tm) ratios correlate with higher maturity)
C29 Ts (18α-30-norneohopane) C29 backbone, 18α(H) configuration High Low (more resistant than Tm) Maturity and source differentiation
C30 Diahopane (15α-methyl-17α(H)-27-norhopane) C30 backbone, 15α-methyl group Very high Very low (resistant) Source identification (e.g., hypersaline environments)
Pregnanes C21 steroidal structure Moderate Moderate (altered with Tm) Biodegradation marker

Thermal Maturity Indicators

  • Ts/(Ts+Tm) Ratio : Ts is thermally more stable than Tm due to its 18α(H) configuration, which resists structural rearrangement during catagenesis. Thus, higher Ts/(Ts+Tm) ratios (>0.5) indicate advanced thermal maturity (e.g., vitrinite reflectance >0.9 %Ro), while lower ratios (<0.3) suggest immature organic matter . For example, in Yueliangtian coals, Ts/(Ts+Tm) values range from 0.31–0.47, reflecting high thermal evolution .
  • Regional Variations : In the Junggar Basin, Tm is less biodegraded than in the Liaohe Basin, highlighting the influence of depositional environment on biomarker preservation .

Biodegradation Resistance

Tm and Ts exhibit comparable susceptibility to microbial degradation, but both are more vulnerable than C29 Ts and C30 diahopane. In biodegraded oils, Tm is degraded simultaneously with pregnanes and C29 Ts but faster than C30 diahopane . For instance, in Brazilian oil spills, Ts abundance exceeded Tm in 2023 samples, suggesting advanced biodegradation or maturity differences compared to older Kuwaiti oils .

Source Rock and Depositional Environment

  • Marine vs. Lacustrine Systems : In marine sediments (e.g., South China Sea), Tm/Ts ratios are influenced by organic matter sourcing. Higher Tm abundance correlates with terrestrial input, while Ts dominance indicates marine algal contributions .
  • Hypersaline Environments : C30 diahopane, resistant to biodegradation, is a marker for hypersaline lacustrine settings, whereas Tm and Ts are more prevalent in freshwater or marine systems .

Key Research Findings

Maturity Correlation : Ts/(Ts+Tm) ratios show strong correlations with vitrinite reflectance (0.5–0.9 %Ro), outperforming sterane-based parameters in mid-maturity ranges .

Structural Stability : The 18α(H) configuration in Ts enhances thermal stability compared to Tm’s 17α(H) structure, making Ts a reliable high-maturity marker .

Biodegradation Pathways : Tm degradation coincides with pregnane alteration, suggesting shared microbial pathways. Regional factors (e.g., temperature, microbial consortia) further modulate degradation rates .

Biological Activity

Overview of A'-Neo-22,29,30-trinorgammacerane, (17alpha)-

A'-Neo-22,29,30-trinorgammacerane, (17alpha)- is a triterpenoid compound that belongs to a class of natural products known for their diverse biological activities. Triterpenoids are characterized by their complex structures and are often derived from plant sources. They have been studied for various pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anticancer Properties

Research indicates that triterpenoids can exhibit significant anticancer activity through various mechanisms:

  • Apoptosis Induction: Many triterpenoids promote programmed cell death in cancer cells. This is achieved by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Inhibition of Tumor Growth: Some studies suggest that compounds similar to A'-Neo-22,29,30-trinorgammacerane can inhibit the proliferation of cancer cells by interfering with cell cycle progression.

2. Anti-inflammatory Effects

Triterpenoids have been shown to possess anti-inflammatory properties:

  • Cytokine Modulation: They can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of NF-kB Pathway: Many triterpenoids inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

3. Antimicrobial Activity

There is evidence that triterpenoids exhibit antimicrobial effects against various pathogens:

  • Bacterial Inhibition: Some studies report that triterpenoid compounds can inhibit the growth of bacteria such as Staphylococcus aureus.
  • Antifungal Properties: Certain triterpenoids have demonstrated activity against fungal species, making them potential candidates for antifungal drug development.

Case Study 1: Anticancer Activity

A study conducted on a related triterpenoid showed significant cytotoxic effects on human breast cancer cells (MCF-7). The compound induced apoptosis and inhibited cell migration, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Research highlighted that a similar triterpenoid reduced inflammation in a murine model of arthritis. The compound decreased levels of inflammatory markers and improved joint swelling scores.

Case Study 3: Antimicrobial Efficacy

In vitro studies demonstrated that a related compound exhibited potent antibacterial activity against multidrug-resistant strains of bacteria. The mechanism involved disruption of bacterial cell membranes.

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits NF-kB pathway
AntimicrobialDisrupts bacterial membranes

Q & A

Basic Research Question

  • GC/MS analysis using m/z 191 fragmentograms is critical. Key diagnostic ions include:
    • Tm (17α(H)-22,29,30-trinorhopane) : Baseline separation from Ts (18α(H)-22,29,30-trinorneohopane) .
    • Retention time shifts : Ts elutes earlier than Tm due to structural differences in the C-17 and C-21 configurations .
  • Co-injection with standards and mass spectral libraries (e.g., NIST) enhance identification accuracy .

What experimental parameters influence the Ts/(Ts+Tm) ratio in biodegraded oils, and how should contradictions in source vs. maturity interpretations be resolved?

Advanced Research Question
The Ts/(Ts+Tm) ratio is influenced by:

  • Source rock lithology : Higher Ts in clay-rich vs. carbonate-rich systems .
  • Thermal maturity : Ts is less stable at high maturity, leading to lower ratios .
    Methodological resolution :
  • Combine with isotopic data13^{13}C of hopanes) to decouple source and maturity effects .
  • Use multivariate statistics (e.g., PCA) to correlate Ts/Tm with other biomarkers (e.g., C29_{29}/C30_{30} hopanes) .

How should researchers design experiments to validate the stability of A'-Neo-22,29,30-trinorgammacerane, (17α)-, under varying thermal conditions?

Advanced Research Question

  • Closed-system pyrolysis : Use gold-tube reactors to simulate thermal stress (200–400°C, 24–72 hrs) .
  • Monitor degradation products via GC×GC-TOFMS for high-resolution separation of isomers .
  • Kinetic modeling : Apply Arrhenius parameters to predict stability in subsurface reservoirs .

What are the best practices for documenting the use of A'-Neo-22,29,30-trinorgammacerane, (17α)-, in experimental protocols to ensure reproducibility?

Basic Research Question

  • Detailed metadata : Include CAS number (e.g., 55199-72-9), purity (>95% by HPLC), and storage conditions (+4°C) .
  • Stereochemical descriptors : Use IUPAC nomenclature (e.g., 17α(H)) and provide InChIKey (e.g., OWRSREGIRFCWIJ-QFOKDZGSSA-N) .
  • Safety protocols : Reference MSDS modules for handling guidelines (e.g., PPE requirements) .

How can isotopic (δ13δ^{13}δ13C) and molecular data for A'-Neo-22,29,30-trinorgammacerane, (17α)-, be integrated to resolve conflicting interpretations in paleoenvironmental studies?

Advanced Research Question

  • Compound-specific isotope analysis (CSIA) : Measure δ13^{13}C of isolated hopanes via GC-IRMS to trace carbon sources .
  • Cross-plotting : Compare δ13^{13}C values with Ts/(Ts+Tm) ratios to identify mixing of organic matter inputs .
  • Case study : In biodegraded oils, δ13^{13}C enrichment (+2‰) in Ts vs. Tm indicates preferential microbial alteration .

What analytical techniques are optimal for resolving co-eluting triterpane isomers in complex matrices?

Advanced Research Question

  • GC×GC-TOFMS : Enhances separation via orthogonal chromatography (e.g., 5% phenyl polysiloxane × 50% phenyl phase) .
  • MRM (Multiple Reaction Monitoring) : Target specific transitions (e.g., m/z 191 → 123 for Ts/Tm) to reduce matrix interference .
  • Machine learning : Apply algorithms (e.g., random forest) to deconvolute overlapping peaks .

How should researchers address discrepancies in stereochemical assignments of A'-Neo-22,29,30-trinorgammacerane, (17α)-, across literature sources?

Advanced Research Question

  • Re-evaluate NMR data : Compare 13C^{13}\text{C} chemical shifts with published values (e.g., C-17 at δ 35–40 ppm) .
  • Stereochemical modeling : Use software (e.g., Chem3D) to predict NOE correlations and validate configurations .
  • Collaborative verification : Share samples with independent labs for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
Reactant of Route 2
A'-Neo-22,29,30-trinorgammacerane, (17alpha)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.